![molecular formula C18H25N3O B2457304 (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone CAS No. 2380009-96-9](/img/structure/B2457304.png)
(4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone, also known as MPAA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent.
作用機序
The mechanism of action of (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways. Studies have shown that (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone inhibits the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling and regulation. These effects may contribute to the anticancer and anti-inflammatory properties of (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone.
Biochemical and Physiological Effects:
(4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has been shown to have various biochemical and physiological effects. Studies have demonstrated that (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has been investigated for its neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress.
実験室実験の利点と制限
One advantage of (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone is its potential as a therapeutic agent for various diseases. (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has been shown to have anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, there are also limitations to using (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone in lab experiments. (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone is a novel compound, and its safety and efficacy have not been extensively studied. In addition, the synthesis of (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone can be complex and time-consuming, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research and development of (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the safety and efficacy of (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone in preclinical and clinical studies. In addition, further research is needed to fully understand the mechanism of action of (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone and its potential as a therapeutic agent for various diseases. Finally, the development of (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone analogs with improved properties may lead to the discovery of more effective drugs.
合成法
The synthesis of (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone involves several steps, including the reaction of 4-methylpiperazine with 2-azaspiro[3.3]heptane-6-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by acylation of the resulting amine with benzoyl chloride. The purity of the compound can be confirmed by NMR and mass spectrometry.
科学的研究の応用
(4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has been shown to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Studies have demonstrated that (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, (4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(4-methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-19-7-9-20(10-8-19)17(22)21-13-18(14-21)11-16(12-18)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDUQBZXOVVFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B2457221.png)
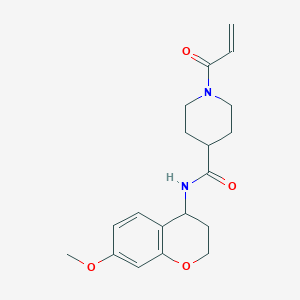
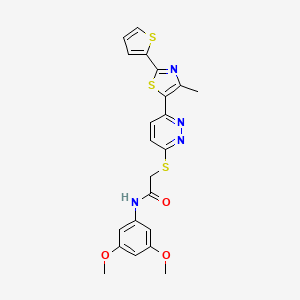
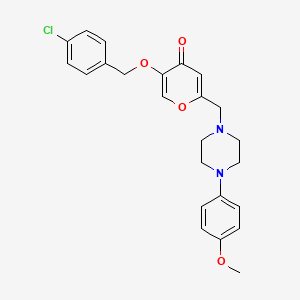
![(E)-N'-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide](/img/structure/B2457226.png)
![8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2457227.png)
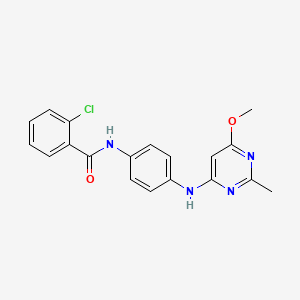
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2457231.png)
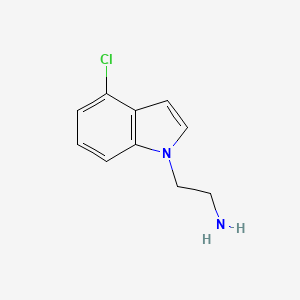
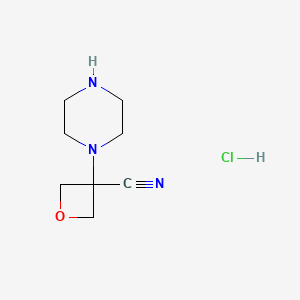

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2457240.png)

![2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide](/img/structure/B2457243.png)